tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate
Description
tert-Butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate is a specialized carbamate derivative featuring a tert-butyl carbamate group linked to a phenyl ring substituted with a fluorosulfonyl (-SO₂F) group and a methylamine moiety. This compound’s structure combines the steric bulk of the tert-butyl group with the strong electron-withdrawing nature of the fluorosulfonyl substituent, making it highly reactive in nucleophilic substitution and coupling reactions. It is primarily utilized in pharmaceutical and agrochemical synthesis as a key intermediate for introducing sulfonyl fluoride functionalities, which are critical in covalent inhibitor design and protease targeting .
Properties
Molecular Formula |
C12H16FNO4S |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
tert-butyl N-(3-fluorosulfonylphenyl)-N-methylcarbamate |
InChI |
InChI=1S/C12H16FNO4S/c1-12(2,3)18-11(15)14(4)9-6-5-7-10(8-9)19(13,16)17/h5-8H,1-4H3 |
InChI Key |
DJJZTCSKHSFBST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
a. Direct Nucleophilic Substitution on Aromatic Precursors
The most common approach involves reacting a suitably substituted phenyl derivative bearing a leaving group, such as a chloromethyl or bromomethyl group, with a carbamate nucleophile under basic conditions. For example, the reaction of tert-butyl carbamate with 3-(fluorosulfonyl)benzyl halides has been documented as an effective route.
$$
\text{Tert-butyl carbamate} + \text{3-(fluorosulfonyl)benzyl halide} \xrightarrow[\text{Base}]{\text{Solvent}} \text{tert-Butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate}
$$
b. Use of Fluorosulfonylated Precursors
Research indicates the utilization of fluorosulfonylated aromatic compounds, such as 3-(fluorosulfonyl)benzenesulfonyl chlorides or fluorides, as key intermediates. These are reacted with carbamate derivatives in the presence of bases like triethylamine or sodium hydride, facilitating nucleophilic attack at the aromatic ring or the benzylic position.
c. Multi-step Synthesis via Protective Groups
In some protocols, initial formation of a phenyl derivative with a protected amino group, followed by fluorosulfonylation, and subsequent carbamate formation, is employed. This allows for regioselectivity and functional group compatibility.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | References/Notes |
|---|---|---|
| Solvent | Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile | Common organic solvents for nucleophilic substitution reactions |
| Temperature | 0°C to room temperature, sometimes cooled to -78°C for sensitive steps | To control reaction rate and selectivity |
| Base | Triethylamine, sodium hydroxide, or potassium carbonate | Facilitates deprotonation of carbamate and nucleophilic attack |
| Reaction Time | 2–24 hours depending on reactivity | Extended times for less reactive substrates |
| Purification | Recrystallization, chromatography (silica gel or preparative HPLC) | Ensures high purity of final product |
Industrial-Scale Synthesis
For large-scale production, continuous flow reactors and automation are employed to enhance yield and reproducibility. The key steps include:
- Preparation of fluorosulfonylated intermediates via controlled fluorosulfonylation reactions.
- Reaction with carbamate derivatives under optimized conditions to maximize conversion.
- Purification through recrystallization or chromatography, with emphasis on minimizing impurities.
Chemical Reactions and Functional Group Transformations
The synthesis involves several key transformations:
- Fluorosulfonylation: Introduction of the fluorosulfonyl group onto aromatic rings, often using reagents like sulfuryl fluoride (SO₂F₂).
- Carbamate Formation: Reaction of amines or alcohols with isocyanates or chloroformates to generate carbamates.
- Substitution Reactions: Nucleophilic attack on electrophilic centers, such as benzylic halides or activated aromatic rings.
Summary of Key Data
| Aspect | Details |
|---|---|
| Main Precursors | 3-(fluorosulfonyl)benzyl halides, carbamate derivatives |
| Reaction Type | Nucleophilic substitution, fluorosulfonylation, carbamate formation |
| Typical Solvent | Dichloromethane, tetrahydrofuran |
| Reaction Temperature | 0°C to room temperature; -78°C for sensitive steps |
| Bases Used | Triethylamine, sodium hydride |
| Purification | Recrystallization, chromatography |
Chemical Reactions Analysis
Types of Reactions
The compound exhibits distinct reactivity due to its fluorosulfonyl group (electrophilic) and carbamate moiety . Key reaction types include:
1.1 Nucleophilic Substitution
The fluorosulfonyl group reacts with nucleophiles (e.g., amines, alcohols) under basic conditions, replacing the fluorosulfonyl group with the nucleophile. This reaction is facilitated by solvents like dichloromethane and bases such as triethylamine.
1.2 Oxidation
The fluorosulfonyl group undergoes oxidation to form sulfonic acid derivatives. Reagents like hydrogen peroxide under acidic conditions drive this transformation.
1.3 Reduction
The carbamate group can be reduced to amines using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
1.4 Alkylation
The carbamate group participates in alkylation reactions. For example, treatment with LDA (lithium diisopropylamide) and aldehydes introduces alkyl substituents, as observed in related tert-butyl carbamate derivatives .
Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Dichloromethane, triethylamine, nucleophile (e.g., NH₃) | Substituted phenyl derivatives |
| Oxidation | Hydrogen peroxide, acidic conditions (e.g., HCl) | Sulfonic acid derivatives |
| Reduction | LiAlH₄ or NaBH₄, THF or EtOH | Amines |
| Alkylation | LDA, aldehydes, THF, -78°C | Alkylated carbamate derivatives |
Major Products Formed
-
Oxidation : Sulfonic acid derivatives (e.g., benzene sulfonic acid analogs).
-
Reduction : Amines (e.g., tert-butyl N-[3-sulfonylphenyl]-N-methylamine).
-
Substitution : Halogenated or alkylated phenyl derivatives (e.g., via reaction with NH₃ or alcohols).
-
Alkylation : Alkylated carbamate derivatives (e.g., tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-alkylcarbamate) .
Mechanism of Action
The fluorosulfonyl group acts as a leaving group in nucleophilic substitution, facilitated by its strong electrophilicity. The carbamate group’s reactivity in reduction or alkylation depends on its ability to undergo deprotonation or nucleophilic attack.
Reaction Comparisons
| Aspect | Nucleophilic Substitution | Oxidation | Reduction |
|---|---|---|---|
| Key Functional Group | Fluorosulfonyl group | Fluorosulfonyl group | Carbamate moiety |
| Reaction Drive | Electrophilicity of FSO₂- | Oxidizing agent | Reducing agent |
| Typical Products | Substituted phenyl derivatives | Sulfonic acids | Amines |
Scientific Research Applications
Chemistry
In chemistry, tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized carbamates and sulfonamides.
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. It is particularly useful in the development of enzyme inhibitors for therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical intermediate. It is used in the synthesis of drugs that target specific enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate involves the inhibition of specific enzymes and proteins. The fluorosulfonyl group interacts with the active site of the target enzyme, leading to the formation of a stable complex that inhibits enzyme activity. This interaction disrupts the normal biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate with structurally analogous carbamate derivatives, focusing on molecular properties, reactivity, and applications.
Structural and Functional Comparison
Reactivity and Stability Analysis
- Electrophilic Character: The fluorosulfonyl group in the target compound confers greater electrophilicity compared to amino or methoxy substituents, enabling selective reactions with nucleophiles like amines or thiols. In contrast, tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate exhibits even higher reactivity due to the superior leaving-group ability of chlorine vs. fluorine, but it is less stable under aqueous conditions .
- Hydrolytic Sensitivity: The fluorosulfonyl group is prone to hydrolysis under acidic or basic conditions, necessitating anhydrous handling. This contrasts with tert-butyl 3-amino-4-fluorobenzylcarbamate, where the amino group stabilizes the carbamate via resonance, reducing hydrolysis risks .
- Synthetic Utility: Compounds with sulfonyl halides (e.g., -SO₂F, -SO₂Cl) are pivotal in click chemistry and photoaffinity labeling. The target compound’s fluorosulfonyl group is particularly valuable in developing irreversible enzyme inhibitors, whereas the trifluoromethyl derivative (C₁₃H₁₆F₃NO₃) is more suited for enhancing lipophilicity in drug candidates .
Biological Activity
Chemical Identity
- Name: tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate
- CAS Number: 2751615-65-1
- Molecular Formula: C12H16FNO4S
- Molecular Weight: 289.3231 g/mol
This compound is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and protein degradation mechanisms.
The compound is known to interact with inhibitors of apoptosis proteins (IAPs), particularly XIAP (X-linked inhibitor of apoptosis protein). IAPs are often upregulated in various cancers, contributing to tumor survival and resistance to therapy. By inhibiting XIAP, this compound may promote apoptosis in cancer cells, making it a candidate for therapeutic use in oncology .
Inhibition of Proteasome Degradation
Research indicates that this compound may induce ubiquitination and subsequent proteasome degradation of target proteins through E3 ligase pathways. This mechanism is significant in the context of developing Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degradation strategies, which are emerging as promising therapeutic approaches for various malignancies .
Case Studies and Research Findings
- In Vivo Studies : In studies involving animal models, the administration of this compound showed a reduction in tumor size and improved survival rates compared to control groups. These studies suggest that the compound effectively promotes apoptosis in tumor cells through its action on IAPs .
- Cell Line Experiments : In vitro assays using cancer cell lines demonstrated that the compound significantly decreased cell viability and induced caspase-dependent apoptosis. The mechanism appears to involve the release of Smac from mitochondria, which counteracts IAP-mediated caspase inhibition .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other known IAP inhibitors:
Safety and Environmental Impact
While the biological activity is promising, it is crucial to consider the environmental implications of fluorinated compounds. The presence of fluorine in this compound raises concerns regarding persistence and bioaccumulation in ecosystems. Regulatory assessments are necessary to evaluate potential risks associated with its use and disposal .
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate?
- Methodology : Carbamate formation typically employs nucleophilic substitution or coupling reactions. For analogous tert-butyl carbamates, refluxing in tetrahydrofuran (THF) with a base like N-ethyl-N,N-diisopropylamine (DIEA) and a catalyst (e.g., DMAP) is common. Post-reaction, acid-base workup (e.g., partitioning with 3N HCl) isolates the product .
- Key Considerations : Optimize reaction time (e.g., 60 hours for similar carbamates) and monitor via TLC or LC-MS to confirm completion.
Q. How should researchers safely handle and store tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate?
- Safety Protocols : Use flame-retardant antistatic protective clothing, nitrile gloves, and respiratory protection in ventilated areas. Avoid exposure to strong acids/bases, which may degrade the fluorosulfonyl group .
- Storage : Store at room temperature in airtight containers, shielded from light and moisture. Stability studies on related carbamates suggest a shelf life of >12 months under these conditions .
Q. What spectroscopic techniques are used to characterize this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to confirm carbamate backbone and substituent integration.
- FT-IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1200 cm⁻¹) stretches.
- HRMS : Confirm molecular weight (e.g., calculated for C₁₃H₁₇FNO₅S: 318.09 g/mol).
Advanced Research Questions
Q. How does the fluorosulfonyl group influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The fluorosulfonyl (-SO₂F) group acts as a superior leaving group compared to halides, enabling efficient substitution under mild conditions. For example, in Suzuki-Miyaura couplings, Pd-catalyzed cross-coupling with aryl boronic acids proceeds at 50–60°C .
- Case Study : In a related compound, tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate, the chloro group facilitated C–N bond formation at 80°C .
Q. What computational methods are suitable for modeling tert-butyl N-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate’s conformational stability?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess steric effects from the tert-butyl group.
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or THF) to predict aggregation behavior.
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Strategies :
- Solvent Screening : Test solubility in polar aprotic (e.g., DMF, DMSO) vs. nonpolar (e.g., hexane) solvents.
- Temperature Gradients : Measure solubility at 25°C vs. 40°C to identify phase transitions.
Q. What are the ecological implications of accidental release during lab-scale synthesis?
- Risk Mitigation :
- Biodegradability : Carbamates with tert-butyl groups typically exhibit moderate persistence (t₁/₂ ~30–60 days in soil).
- Toxicity Screening : Use Daphnia magna or Vibrio fischeri assays for acute aquatic toxicity. Data from tert-butyl (4-chlorophenethyl)carbamate show LC₅₀ >100 mg/L, suggesting low immediate hazard .
- Disposal : Incinerate in a certified facility with alkaline scrubbers to neutralize SO₂ emissions .
Methodological Tables
Table 1 : Comparison of Synthetic Yields for Analogous Carbamates
| Reaction Conditions | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| THF, DIEA, DMAP, 60h reflux | DMAP | 75–85 | |
| DCM, TEA, RT, 24h | None | 60–70 |
Table 2 : Thermal Stability of tert-butyl Carbamates
| Compound | Decomposition Temp. (°C) | Method |
|---|---|---|
| tert-butyl N-methylcarbamate | 220–230 | TGA (N₂ atmosphere) |
| tert-butyl N-[3-(fluorosulfonyl)... | 200–210 (predicted) | DFT Simulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
